molecular formula C8H3BrN2O4 B1410405 4-Bromo-5-cyano-2-nitrobenzoic acid CAS No. 1805190-71-9

4-Bromo-5-cyano-2-nitrobenzoic acid

Cat. No.: B1410405
CAS No.: 1805190-71-9
M. Wt: 271.02 g/mol
InChI Key: UHFTWDIOGOWMJU-UHFFFAOYSA-N
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Description

4-Bromo-5-cyano-2-nitrobenzoic acid is a multifunctional benzoic acid derivative featuring bromine (position 4), cyano (position 5), and nitro (position 2) substituents. This compound’s structure combines electron-withdrawing groups (nitro and cyano) and a halogen (bromine), which collectively influence its physicochemical properties and reactivity.

Properties

CAS No.

1805190-71-9

Molecular Formula

C8H3BrN2O4

Molecular Weight

271.02 g/mol

IUPAC Name

4-bromo-5-cyano-2-nitrobenzoic acid

InChI

InChI=1S/C8H3BrN2O4/c9-6-2-7(11(14)15)5(8(12)13)1-4(6)3-10/h1-2H,(H,12,13)

InChI Key

UHFTWDIOGOWMJU-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1C(=O)O)[N+](=O)[O-])Br)C#N

Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)[N+](=O)[O-])Br)C#N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzoic Acid Derivatives

Compound Name Molecular Formula Substituent Positions (Bromo/Cyano/Nitro/Others) Key Functional Groups
4-Bromo-5-cyano-2-nitrobenzoic acid C₈H₃BrN₂O₄ Br (4), CN (5), NO₂ (2) Nitro, cyano, carboxylic acid
5-Bromo-2-hydroxy-3-nitrobenzoic acid C₇H₄BrNO₅ Br (5), OH (2), NO₂ (3) Hydroxy, nitro, carboxylic acid
5-Bromo-2-methyl-3-nitrobenzoic acid C₈H₆BrNO₄ Br (5), CH₃ (2), NO₂ (3) Methyl, nitro, carboxylic acid
3-Bromo-5-fluoro-2-nitrobenzoic acid C₇H₃BrFNO₄ Br (3), F (5), NO₂ (2) Fluoro, nitro, carboxylic acid
5-Bromo-2-chlorobenzoic acid C₇H₄BrClO₂ Br (5), Cl (2) Chloro, carboxylic acid
4-Chloro-2-methyl-5-nitrobenzoic acid C₈H₆ClNO₄ Cl (4), CH₃ (2), NO₂ (5) Methyl, nitro, carboxylic acid

Key Observations :

  • Positional Effects : The nitro group in position 2 (ortho to carboxylic acid) enhances acidity compared to para-substituted analogs (e.g., 4-bromobenzoic acid in ).
  • Electron-Withdrawing Groups: The cyano group in the target compound may increase electrophilicity at the aromatic ring compared to methyl or chloro substituents, facilitating nucleophilic aromatic substitution .

Physicochemical and Reactivity Comparison

Research Findings :

  • Acidity : Nitro groups in ortho positions (e.g., 2-nitrobenzoic acid derivatives) increase acidity compared to unsubstituted benzoic acid (pKa ~4.2 vs. ~2.0 for ortho-nitro derivatives) due to enhanced electron withdrawal .
  • Reactivity: Bromine and nitro groups enable cross-coupling reactions (e.g., Suzuki-Miyaura), while the cyano group can undergo hydrolysis to carboxylic acid or reduction to amine .
  • Safety : Bromine and nitro groups are associated with toxicity; handling requires PPE and proper ventilation, as seen in analogous compounds .

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